An In-Depth Technical Guide to 2-Methyl-4-(2-propoxyethoxy)aniline: Synthesis, Characterization, and Research Applications
An In-Depth Technical Guide to 2-Methyl-4-(2-propoxyethoxy)aniline: Synthesis, Characterization, and Research Applications
Abstract
This technical guide provides a comprehensive overview of 2-Methyl-4-(2-propoxyethoxy)aniline, a specialized aromatic amine. Due to the limited availability of direct literature on this specific molecule, this document leverages established principles of organic chemistry and data from structurally analogous compounds to offer a robust framework for its synthesis, characterization, potential applications, and safety considerations. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a deep technical understanding of substituted anilines.
Introduction and Chemical Identity
2-Methyl-4-(2-propoxyethoxy)aniline belongs to the class of substituted anilines, which are foundational building blocks in modern chemistry.[1] The core structure features an aniline ring substituted with a methyl group at the 2-position and a 2-propoxyethoxy group at the 4-position. This unique combination of a lipophilic alkyl chain and an ether linkage suggests potential applications where fine-tuning of solubility, steric bulk, and electronic properties is crucial.[2]
While a specific CAS (Chemical Abstracts Service) number for 2-Methyl-4-(2-propoxyethoxy)aniline is not readily found in major chemical databases, this is not uncommon for novel or specialized research chemicals. The principles outlined in this guide are based on well-documented chemistry for similar structures, such as other alkoxy-substituted anilines.[2][3]
Table 1: Physicochemical Properties (Predicted)
| Property | Predicted Value/Information | Basis for Prediction |
| Molecular Formula | C12H19NO2 | Based on chemical structure |
| Molecular Weight | 209.29 g/mol | Calculated from the molecular formula |
| Physical Form | Expected to be a liquid or low-melting solid | Analogy with similar substituted anilines[4] |
| Boiling Point | > 300 °C at 760 mmHg | Analogy with similar compounds[5] |
| Solubility | Soluble in common organic solvents (e.g., ethanol, DMSO, dichloromethane). Limited solubility in water. | The ether linkage and hydrocarbon chain enhance organic solubility.[6] |
Synthetic Pathways and Methodologies
The synthesis of 2-Methyl-4-(2-propoxyethoxy)aniline can be logically approached through a multi-step process, focusing on the formation of the ether linkage and the introduction of the amine functionality. A common and effective strategy involves the reduction of a corresponding nitroaromatic precursor.[2][7][8]
A plausible synthetic route is outlined below:
Caption: Proposed synthetic workflow for 2-Methyl-4-(2-propoxyethoxy)aniline.
Detailed Experimental Protocol: A Generalized Approach
The following protocol is a generalized procedure based on established methods for the synthesis of related aniline derivatives.[7][8] Researchers should optimize conditions based on their specific laboratory setup and analytical monitoring.
Step 1: Synthesis of the Nitroaromatic Intermediate
This step can be achieved via two primary routes:
-
Route A: Nitration followed by Nucleophilic Aromatic Substitution:
-
Nitration: Start with 2-methyl-4-nitrophenol. The hydroxyl group is a strong ortho-, para-director, making the starting material readily available.[2]
-
Etherification (Williamson Synthesis): React 2-methyl-4-nitrophenol with 1-bromo-2-propoxyethane in the presence of a base (e.g., K2CO3 or NaH) in a polar aprotic solvent like DMF or acetonitrile. The reaction is typically heated to drive it to completion.
-
-
Route B: Etherification followed by Nitration:
-
Etherification: React 2-methylphenol (o-cresol) with 1-bromo-2-propoxyethane.
-
Nitration: The resulting ether is then nitrated using a mixture of nitric acid and sulfuric acid. Careful temperature control is crucial to manage the regioselectivity and prevent over-nitration.
-
Step 2: Reduction of the Nitro Group
The final and critical step is the reduction of the nitro group to the primary amine.[8]
-
Preparation: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, create a slurry of iron powder (3-4 equivalents) in a mixture of ethanol and water.
-
Acidification: Add a catalytic amount of hydrochloric acid or ammonium chloride to activate the iron.
-
Addition of Nitro Compound: Heat the iron slurry to reflux. Dissolve the nitro-intermediate from Step 1 in ethanol and add it dropwise to the refluxing mixture.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup:
-
While hot, filter the reaction mixture through a pad of Celite to remove the iron salts.
-
Wash the Celite pad with hot ethanol.
-
Combine the filtrates and remove the ethanol under reduced pressure.
-
Basify the remaining aqueous solution with sodium carbonate or a dilute sodium hydroxide solution to a pH of 8-9.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-Methyl-4-(2-propoxyethoxy)aniline.
-
Purification: The crude product can be purified by column chromatography on silica gel or by vacuum distillation.
Analytical Characterization
Proper characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques should be employed.[3][9]
Table 2: Key Analytical Techniques and Expected Observations
| Technique | Purpose | Expected Key Features for 2-Methyl-4-(2-propoxyethoxy)aniline |
| ¹H NMR | Structural elucidation and confirmation | - Aromatic protons with specific splitting patterns. - A singlet for the methyl group on the ring. - Characteristic signals for the propoxyethoxy side chain (triplets and sextets for the propyl group, and triplets for the ethoxy part). - A broad singlet for the amine (-NH2) protons. |
| ¹³C NMR | Carbon skeleton confirmation | - Distinct signals for each unique carbon atom in the aromatic ring and the aliphatic side chain. |
| FT-IR | Functional group identification | - N-H stretching bands for the primary amine (around 3300-3500 cm⁻¹). - C-H stretching for aromatic and aliphatic groups. - A strong C-O-C stretching band for the ether linkage (around 1200-1250 cm⁻¹).[3] |
| Mass Spectrometry (MS) | Molecular weight determination and fragmentation analysis | - A molecular ion peak (M⁺) corresponding to the molecular weight of 209.29. - Fragmentation patterns corresponding to the loss of parts of the propoxyethoxy side chain. |
| HPLC | Purity assessment | - A single major peak under optimized chromatographic conditions. |
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Start -> TLC; TLC -> Purification; Purification -> Structure_Confirmation; Structure_Confirmation -> NMR; Structure_Confirmation -> MS; Structure_Confirmation -> IR; {NMR, MS, IR} -> Final_Purity; Final_Purity -> HPLC; HPLC -> Final_Product; }
Caption: A typical analytical workflow for product validation.
Potential Applications in Research and Development
Aniline derivatives are crucial intermediates in various fields.[1][10] The structure of 2-Methyl-4-(2-propoxyethoxy)aniline suggests several potential areas of application:
-
Medicinal Chemistry: As a building block for synthesizing more complex molecules.[11][12] The aniline moiety can be a key pharmacophore, and the propoxyethoxy side chain can be modified to improve pharmacokinetic properties like solubility and cell permeability.[2][6] However, it is important to note that anilines can sometimes be associated with metabolic instability or toxicity, which may require further chemical modification.[13]
-
Materials Science: The compound could be used in the synthesis of polymers, dyes, or other organic materials where its specific electronic and physical properties can be exploited.[1]
-
Agrochemicals: Many pesticides and herbicides are derived from aniline structures.[10]
Safety and Handling
While a specific Safety Data Sheet (SDS) for 2-Methyl-4-(2-propoxyethoxy)aniline is not available, it should be handled with the precautions appropriate for aniline derivatives.[14] Anilines as a class can be toxic if inhaled, ingested, or absorbed through the skin.[15]
General Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[5][14][16]
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhaling vapors.[5][17]
-
Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents.[5][14] Keep the container tightly sealed.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
2-Methyl-4-(2-propoxyethoxy)aniline is a specialized chemical intermediate with potential utility in several areas of chemical research and development. While direct experimental data is sparse, this guide provides a scientifically grounded framework for its synthesis, characterization, and safe handling based on the well-established chemistry of analogous compounds. The detailed protocols and analytical guidance herein are intended to empower researchers to confidently work with this and similar molecules in their pursuit of novel scientific discoveries.
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